molecular formula C16H17F5N2O3 B7141028 N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Cat. No.: B7141028
M. Wt: 380.31 g/mol
InChI Key: CWCJOTZOMQRGSG-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a compound that has caught the attention of researchers due to its unique chemical structure and potential applications. Its multiple functional groups make it an interesting subject for various scientific investigations.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5N2O3/c1-9-2-3-12(26-15(17)18)10(4-9)6-22-14(25)11-5-13(24)23(7-11)8-16(19,20)21/h2-4,11,15H,5-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCJOTZOMQRGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CNC(=O)C2CC(=O)N(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the 2-(difluoromethoxy)-5-methylphenyl derivative. This is then reacted with appropriate reagents to introduce the pyrrolidine and carboxamide functionalities.

Industrial Production Methods: Scaling up the synthesis to an industrial level often involves optimizing the reaction conditions to ensure high yield and purity. This might include refining the use of catalysts, solvents, and temperature controls.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of difluoromethoxy and trifluoroethyl groups makes it particularly susceptible to nucleophilic attacks.

Common Reagents and Conditions: Reactions typically involve reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major Products Formed: Depending on the reaction, the major products can range from hydroxylated derivatives to completely different compounds resulting from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: Biologically, it can be studied for its interactions with various biomolecules, potentially serving as a lead compound in drug discovery.

Medicine: Medically, researchers might explore its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties, owing to its structural similarities to known bioactive molecules.

Industry: In industrial applications, the compound's stability and reactivity can be harnessed in the manufacturing of specialty chemicals or advanced materials.

Mechanism of Action

The compound's mechanism of action involves its interactions with specific molecular targets within biological systems. This might include binding to enzymes, receptors, or DNA, thereby influencing various biochemical pathways. Understanding these interactions can shed light on its potential therapeutic effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups

Similar Compounds

  • This compound

  • N-[[(2-chloro-5-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

  • N-[[(2-(trifluoromethoxy)-5-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Each has slight variations in their functional groups, affecting their chemical behavior and applications.

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